molecular formula C24H22N2O3S B3015991 3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine CAS No. 895642-56-5

3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine

Cat. No. B3015991
CAS RN: 895642-56-5
M. Wt: 418.51
InChI Key: KAGMYSWSSKXSEA-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of biomedical research. This compound is known for its unique properties, including its ability to selectively inhibit certain enzymes and its potential to act as an anti-inflammatory agent.

Scientific Research Applications

Antiproliferative Activity

The compound has been evaluated for its antiproliferative effects against cancer cell lines. Specifically, it was tested against H-460, HT-29, HepG2, and SGC-7901 cells in vitro. Notably, compounds with 2-arylvinyl substituents demonstrated excellent activity. Compound 8e, in particular, exhibited promising results, with IC50 values of 0.03 μM, 0.55 μM, 0.33 μM, and 1.24 μM. These values were significantly more active than gefitinib, a known antitumor agent .

Immunostimulatory Potential

Inspired by chloroquine (CQ), which possesses surprising antiproliferative potency, researchers explored analogous compounds. Compound 1, a 2-alkyl-4-aminoquinoline derivative, showed excellent antiangiogenesis activity. Considering this, compound 2 (with a 2-styryl group) may also exhibit promising antiproliferative effects .

properties

IUPAC Name

3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-17-8-10-18(11-9-17)15-26-24-21-14-19(29-2)12-13-22(21)25-16-23(24)30(27,28)20-6-4-3-5-7-20/h3-14,16H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGMYSWSSKXSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine

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